molecular formula C19H18ClN3O2S B2782702 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-88-4

6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2782702
CAS No.: 897471-88-4
M. Wt: 387.88
InChI Key: ZKGHKANPNBTVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 2-position of the benzothiazole core. This compound is synthesized via sequential acylation and substitution reactions, as outlined in , where bromoacetyl bromide reacts with 2-(piperazin-1-yl)benzothiazole to form intermediates, followed by azide substitution . The methoxybenzoyl moiety enhances lipophilicity and may influence binding interactions in biological targets, making it a candidate for anticancer and antimicrobial applications.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHKANPNBTVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions.

    Piperazine Ring Introduction: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Methoxyphenyl Group Addition: Finally, the piperazine derivative is coupled with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activity. The presence of the methoxybenzoyl and piperazine groups in this compound enhances its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation.

  • Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
  • Case Studies : In vitro studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated that benzothiazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 and PC3 cell lines, indicating potent anticancer activity .

Anticonvulsant Activity

Benzothiazole derivatives have been investigated for their anticonvulsant properties. The structural features of 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole suggest potential efficacy in seizure disorders.

  • Research Findings : A study highlighted that thiazole derivatives possess anticonvulsant properties, with certain analogues showing significant protection in animal models against induced seizures .
  • Comparative Analysis : Compounds with similar structures have been shown to provide protection indices ranging from 5 to 10 in various seizure models, suggesting that modifications to the benzothiazole framework can enhance anticonvulsant activity .

Therapeutic Potential

The diverse biological activities associated with this compound position it as a candidate for further development in therapeutic applications:

  • Cancer Therapy : Given its anticancer properties, this compound could be explored as a lead compound for developing new anticancer agents.
  • Neurological Disorders : Its potential anticonvulsant effects warrant further investigation into its use for treating epilepsy and other seizure-related disorders.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole-Piperazine Derivatives

The compound’s structural uniqueness lies in its 2-methoxybenzoyl-piperazine substituent. Comparisons with related derivatives reveal key differences:

Compound Name Substituent on Piperazine/Benzothiazole Molecular Formula Key Properties/Activities Reference
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole Unmodified piperazine C₁₁H₁₁ClN₄S Intermediate; lower lipophilicity
6-Chloro-2-(1-piperazinyl)-1,3-benzoxazole Benzoxazole core (oxygen replaces sulfur) C₁₁H₁₂ClN₃O Reduced electron-withdrawing effect
2-[4-(Prop-2-yn-1-yloxy)phenyl]-1H-benzoimidazole Propargyloxy-phenyl group C₁₆H₁₁N₃O Click chemistry scaffold
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole Fluoro-/trifluoromethyl aryl substituent C₁₄H₈F₄N₂S Enhanced metabolic stability

Key Observations :

  • Replacing the benzothiazole’s sulfur with oxygen (benzoxazole analogs) reduces electron-withdrawing capacity, which may diminish bioactivity .
  • Fluorinated and trifluoromethylated analogs (e.g., compound 3c in ) exhibit higher metabolic stability due to fluorine’s inertness but may compromise solubility .

Pharmacological Implications

  • Anticancer Potential: Benzothiazoles with piperazine substitutions (e.g., ) show antiproliferative effects, likely via kinase inhibition or DNA intercalation . The methoxybenzoyl group may enhance membrane permeability.
  • Antimicrobial Activity : Fluorinated benzothiazoles () exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values <1 µg/mL . The target compound’s chloro and methoxy groups may similarly disrupt bacterial enzymes.
  • Benzoxazole vs. Benzothiazole : Benzoxazoles () generally show weaker bioactivity due to reduced electron-withdrawing capacity, highlighting the critical role of the benzothiazole’s sulfur atom .

Biological Activity

6-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuropharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20ClN3O2S. Its structure features a benzothiazole core, which is known for various biological activities. The presence of the piperazine moiety and methoxybenzoyl group enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including our compound of interest.

The compound's anticancer activity is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit Chk1 kinase in HeLa cells, leading to cell cycle arrest and apoptosis at concentrations as low as 3.995 µM .

Case Studies

  • In Vitro Studies : In a study evaluating various benzothiazole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the ATP-binding site of Chk1, suggesting a competitive inhibition mechanism .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties.

Efficacy Against Pathogens

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for various pathogens, indicating that the compound possesses significant antibacterial properties .

Neuropharmacological Activity

The compound has shown promise in neuropharmacology as well.

Anticonvulsant Properties

In animal models, benzothiazole derivatives have been evaluated for anticonvulsant activity. The compound exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), with effective doses leading to a significant reduction in seizure frequency .

Q & A

Q. What are the established synthetic routes for 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves three stages:

Benzothiazole Core Formation : React 2-aminothiophenol derivatives with chloro-substituted aldehydes under acidic conditions (e.g., HCl/ethanol) to form the 6-chloro-1,3-benzothiazole scaffold .

Piperazine Introduction : Couple the benzothiazole intermediate with piperazine using nucleophilic substitution (e.g., K₂CO₃ in DMF, 80–100°C, 12–24 hours) .

Acylation : React the piperazine-substituted benzothiazole with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the methoxybenzoyl group .
Optimization : Control reaction temperature (60–80°C for acylation), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for benzothiazole:piperazine) to achieve >75% yield .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~414.08 Da) .
  • X-ray Crystallography : Use SHELX-TL/SHELXL for single-crystal refinement to resolve ambiguities in piperazine ring conformation and benzoyl group orientation .

Q. What in vitro screening approaches are used for initial biological evaluation of this compound?

  • Methodological Answer :
  • Anticancer Activity : Screen against NCI-60 cancer cell lines (e.g., MCF7, HCT116) using MTT assays (IC₅₀ determination over 48–72 hours) .
  • Enzyme Inhibition : Test against kinases (e.g., Aurora kinases) or inflammatory targets (e.g., COX-2) via fluorescence-based assays .
  • Cytotoxicity Controls : Include HEK293 normal cells to assess selectivity indices (SI > 3 suggests therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
  • Structural Validation : Confirm compound purity (>95% via HPLC) and use crystallography to rule out polymorphic effects .
  • Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to validate target engagement .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., sulfonyl or morpholine) on the piperazine ring while maintaining logP < 3 .
  • Metabolic Stability : Replace the methoxy group with deuterated analogs or fluorinated substituents to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential) .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent modifications?

  • Methodological Answer :
  • Substituent Variation : Systematically modify:
  • Benzothiazole : Replace Cl with F or methyl to assess steric/electronic effects .
  • Piperazine : Test diazepane or morpholine analogs for conformational flexibility .
  • Benzoyl Group : Compare 2-methoxy with 2-nitro or 2-fluoro derivatives .
  • Activity Mapping : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituents with target binding (e.g., kinase ATP pockets) .

Q. What experimental considerations are critical for in vivo efficacy studies of this compound?

  • Methodological Answer :
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents (e.g., 50–200 mg/kg oral dosing) with weekly toxicity monitoring .
  • Pharmacodynamic Markers : Measure tumor volume reduction in xenograft models (e.g., HCT116) and correlate with plasma concentrations (LC-MS/MS) .
  • Metabolite Identification : Use UPLC-QTOF to detect major metabolites in liver microsomes and adjust dosing regimens to avoid toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.